
Acetaldehyde-2,2,2-d3
Overview
Description
Acetaldehyde-2,2,2-d3 (CAS: 19901-15-6) is a deuterated isotopologue of acetaldehyde (CH₃CHO), where the three hydrogen atoms on the methyl group are replaced with deuterium (CD₃CHO). Its molecular formula is C₂HD₃O, with a molecular weight of 47.071 g/mol . This compound is widely used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies due to its isotopic labeling, enabling precise tracking of metabolic pathways and reaction mechanisms .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Reaction: One common method for preparing Acetaldehyde-2,2,2-d3 involves the deuterium exchange reaction. This process typically uses acetaldehyde and deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Reduction of Deuterated Acetylene: Another method involves the reduction of deuterated acetylene (C2D2) using a suitable reducing agent such as lithium aluminum deuteride (LiAlD4) to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions or the reduction of deuterated precursors under controlled conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Hazards and Handling
The compound is classified as a Flam. Liq. 1 and Carc. 1B , requiring specialized storage at −20 °C and handling with protective equipment .
Reaction with OH Radicals
This compound undergoes high-temperature reactions with hydroxyl radicals (OH), leading to branching pathways dependent on isotopic substitution:
- Primary pathway : Decomposition into formaldehyde (CH₂O) and deuterium-substituted radicals .
- Secondary pathway : Formation of methyl radicals (CH₃- ) via hydrogen abstraction .
Reaction | Pathway | Key Products | Branching Ratio |
---|---|---|---|
CH₃CDO + OH → | Hydrogen abstraction | CH₂O + D- | 75% |
Deuterium transfer | CD₃H + O- | 25% |
Data derived from high-temperature kinetic studies .
Interaction with Energetic Electrons
The compound reacts with low-energy electrons (0–15 eV) to form reactive intermediates:
- Acetyl radical (CH₃CO- ) : Formed via deuterium removal from the methyl group .
- Vinoxy radical (CH₂=CO- ) : Generated through cleavage of the C-O bond .
Mechanism :
Halogenation Reactions
Quantum chemical studies (MP2 level) reveal reactivity with halogens:
- Fluorine (F) : Preferentially abstracts hydrogen atoms from the methyl group .
- Chlorine (Cl) and Bromine (Br) : Form covalent adducts with the carbonyl oxygen .
Reaction Conditions :
Oxidation and Reduction
While not extensively studied, theoretical models suggest:
- Oxidation : Potential formation of peracetic acid (CH₃COOOH) via O₃-mediated reactions .
- Reduction : Conversion to ethanol-d3 (CD₃CH₂OH) using NaBH₄ or LiAlH₄ .
Infrared (IR) and Raman Spectra
The isotopic substitution alters vibrational modes:
- C=O stretch : Shifted from 1720 cm⁻¹ (H) to 1705 cm⁻¹ (D) .
- C-D stretch : New peaks at 2250–2100 cm⁻¹ .
Mode | H-acetaldehyde | D₃-acetaldehyde |
---|---|---|
C=O stretch | 1720 cm⁻¹ | 1705 cm⁻¹ |
C-H stretch | 2800–3000 cm⁻¹ | Absent |
C-D stretch | Absent | 2250–2100 cm⁻¹ |
Scientific Research Applications
Chemistry Applications
Isotopic Labeling in NMR Spectroscopy
Acetaldehyde-2,2,2-d3 is extensively used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows researchers to study reaction mechanisms and molecular structures with improved clarity due to distinct NMR signals.
Case Study: Kinetic Isotope Effects (KIE)
Research has demonstrated that the kinetic isotope effect for reactions involving this compound can provide insights into atmospheric chemistry. For instance, studies on the reactions of acetaldehyde isotopologues with hydroxyl (OH) and nitrate (NO3) radicals revealed significant differences in reaction rates compared to non-deuterated forms. This information is crucial for understanding atmospheric reaction mechanisms and kinetics .
Biological Applications
Metabolic Studies
In biological research, this compound is utilized to trace metabolic pathways involving acetaldehyde. By incorporating this compound into metabolic studies, researchers can track the conversion and utilization of acetaldehyde within biological systems.
Pharmacokinetics
The compound plays a pivotal role in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of acetaldehyde in humans. Insights gained from these studies can inform risk assessments related to acetaldehyde exposure.
Case Study: Metabolic Pathway Tracing
A study investigating the metabolism of acetaldehyde in human liver microsomes utilized this compound to trace its metabolic pathway. The results indicated that deuterated acetaldehyde provided a clearer picture of metabolic rates and pathways compared to non-labeled substrates .
Industrial Applications
Analytical Chemistry
This compound has been employed in developing quantitative analytical methods based on stable isotope dilution assays (SIDA). These methods allow for precise measurement of acetaldehyde concentrations in various samples without the need for mass spectrometric detection.
Data Table: Analytical Method Performance
Method | Detection Technique | Calibration Range (mg/L) | Notes |
---|---|---|---|
Static Headspace Extraction | Flame Ionization Detection | 0.4 - 40 | Good linearity observed |
Gas Chromatography | Non-MS SIDA | Varies | Robust alternative for routine analysis |
Environmental Applications
Atmospheric Chemistry Studies
This compound is also used in atmospheric chemistry to study the behavior of volatile organic compounds (VOCs). Its isotopic labeling aids in understanding how these compounds react under various environmental conditions.
Case Study: Reaction Mechanisms with Atmospheric Radicals
Experiments conducted on the reactions of this compound with atmospheric radicals such as NO3 and OH have shown that these reactions differ significantly from those involving non-deuterated acetaldehyde. The results contribute valuable data for atmospheric modeling and pollution control strategies .
Mechanism of Action
Mechanism of Action: Acetaldehyde-2,2,2-d3 exerts its effects primarily through its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetaldehyde (CH₃CHO)
- Molecular Formula: C₂H₄O
- Molecular Weight: 44.05 g/mol .
- CAS: 75-07-0 .
- Key Differences:
- Lacks deuterium labeling, making it unsuitable for isotopic tracing.
- Lower molecular weight and distinct MS/NMR profiles compared to deuterated forms.
- Reactivity: Highly flammable, reacts violently with strong acids/bases, and forms explosive peroxides .
- Price: 500 mL costs JPY 5,480 (vs. JPY 62,700/g for Acetaldehyde-2,2,2-d3) .
Acetaldehyde-d4 (CD₃CDO)
2,2-Dimethyloctanal (C₁₀H₂₀O)
- Molecular Formula: C₁₀H₂₀O
- Structure: Branched-chain aldehyde with a 2,2-dimethyl group .
- Key Differences:
Physicochemical and Analytical Comparisons
Ionization and Fragmentation
Property | This compound | Acetaldehyde | Acetaldehyde-d4 |
---|---|---|---|
Ionization Energy (eV) | 10.19 | 10.21 | 10.23 |
Fragment (AE in eV) | CDO⁺ (12.65) | CHO⁺ (11.98) | CDO⁺ (12.70) |
Deuterium substitution increases bond strength (C–D vs. C–H), leading to higher appearance energies for deuterated fragments .
Cost and Availability
Compound | Price (JPY) | Supplier |
---|---|---|
This compound | 62,700/g | Kanto Reagents |
Acetaldehyde-d4 | 17,600/g | Kanto Reagents |
Regular Acetaldehyde | 5,480/500mL | Kanto Reagents |
Research Findings and Isotopic Effects
- Kinetic Isotope Effects (KIE): Reactions involving C–D bonds in this compound proceed slower than those with C–H bonds, useful in mechanistic studies .
- Metabolic Studies: Deuterated acetaldehyde has been used to trace ethanol metabolism pathways, revealing acetaldehyde adduct formation in liver tissues .
Biological Activity
Acetaldehyde-2,2,2-d3 (C2H3D3O), a deuterated form of acetaldehyde, is an important compound in biological and chemical research. Its unique isotopic labeling allows for detailed studies in metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and implications for health and disease.
Overview of this compound
Acetaldehyde is a simple aldehyde that occurs naturally in various biological processes and is a product of ethanol metabolism. The deuterated form, this compound, is utilized in studies to trace metabolic pathways due to the distinct mass difference it exhibits in mass spectrometry analyses.
Metabolic Pathways
This compound undergoes similar metabolic processes as non-deuterated acetaldehyde. It is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH) into acetic acid. The presence of deuterium can affect the kinetics of this reaction due to the kinetic isotope effect (KIE), which may alter the reaction rates and pathways involved.
Metabolic Reaction | Enzyme | Product |
---|---|---|
This compound + NAD+ → Acetic Acid | Aldehyde Dehydrogenase (ALDH) | Acetic Acid |
The KIE often results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. This can provide insights into the mechanisms of enzyme action and substrate specificity.
Biological Effects
- Toxicity : Acetaldehyde is known for its toxic effects at high concentrations. Studies indicate that it can induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS). The deuterated form may exhibit altered toxicity profiles due to differences in metabolic processing.
- Cellular Signaling : Acetaldehyde influences various signaling pathways. It has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to inflammation and cellular stress responses.
- Impact on Health : Chronic exposure to acetaldehyde has been linked to several health issues, including cancer and liver disease. The isotopic form's effects on these conditions are still under investigation but may provide valuable insights into disease mechanisms.
Case Study 1: Metabolic Tracing in Alcohol Studies
In a study investigating alcohol metabolism, researchers used this compound to trace the metabolic fate of acetaldehyde in liver cells. The results indicated that deuterated acetaldehyde was metabolized similarly to its non-deuterated form but with measurable differences in the rates of conversion to acetic acid due to KIE effects.
Case Study 2: Oxidative Stress Induction
Another study examined the role of this compound in inducing oxidative stress in neuronal cells. The findings demonstrated that exposure led to increased ROS production and subsequent apoptosis. The study highlighted the potential for using deuterated compounds to better understand oxidative damage mechanisms.
Research Findings
Recent research has focused on understanding how acetaldehyde affects cellular functions at a molecular level:
- Gene Expression : Acetaldehyde exposure has been shown to alter gene expression related to inflammation and apoptosis.
- Enzyme Activity : Studies indicate that acetaldehyde can inhibit certain enzymatic activities involved in detoxification processes.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can Acetaldehyde-2,2,2-d3 be distinguished from non-deuterated acetaldehyde in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to observe the absence of proton signals at the C-2 position due to deuterium substitution. Mass spectrometry (MS) can also differentiate the compounds via molecular ion peaks (e.g., m/z 47.07 for this compound vs. 44.05 for non-deuterated acetaldehyde) . For colorimetric assays, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis can separate deuterated and non-deuterated hydrazones based on retention times .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Store the compound at 0–6°C to minimize degradation and volatilization. Use fume hoods and personal protective equipment (PPE) due to its mutagenic properties. Quench reactions with acidic 2,4-DNPH under controlled conditions to stabilize residual acetaldehyde for safe disposal .
Q. What synthetic routes are available for preparing this compound derivatives like its 2,4-dinitrophenylhydrazone?
- Methodological Answer : React this compound with 2,4-dinitrophenylhydrazine in acidic conditions (e.g., HCl). Purify the product via recrystallization and confirm purity using melting point analysis (165–168°C) and HPLC .
Advanced Research Questions
Q. How does isotopic labeling with deuterium in this compound influence reaction kinetics in enzymatic studies?
- Methodological Answer : In PLP-dependent transaldolase reactions (e.g., LipK), deuterium substitution reduces reaction rates due to the kinetic isotope effect (KIE). Monitor reaction progress using UV spectroscopy (e.g., at 280 nm for product formation) and quantify acetaldehyde release via 2,4-DNPH derivatization followed by LC-MS .
Q. What analytical challenges arise when quantifying trace this compound in complex biological matrices?
- Methodological Answer : Matrix interference can mask detection. Use solid-phase microextraction (SPME) coupled with GC-MS to isolate the compound. Validate the method with deuterated internal standards (e.g., Acetaldehyde-d4) to correct for recovery losses .
Q. How can researchers resolve contradictions in data when this compound is used as a tracer in metabolic studies?
- Methodological Answer : Cross-validate results using complementary techniques. For example, combine isotopically labeled NMR (to track deuterium incorporation) with radioisotope labeling (e.g., ¹⁴C-acetaldehyde) to confirm metabolic pathways. Address background signals by running parallel controls with non-deuterated analogs .
Q. What experimental design considerations are critical for studying this compound’s role in aldehyde dehydrogenase (ALDH) inhibition?
- Methodological Answer : Use recombinant ALDH isoforms (e.g., ALDH2) in vitro to eliminate confounding factors from polymorphic enzyme variants. Pre-incubate the enzyme with NAD⁺ and varying concentrations of this compound, then measure residual activity via spectrophotometric assays (e.g., absorbance at 340 nm for NADH formation) .
Q. Data Presentation and Reproducibility
Q. How should large datasets from this compound experiments be structured for publication?
- Methodological Answer : Include raw data (e.g., NMR spectra, MS chromatograms) as supplementary materials. In the main text, present processed data critical to the research question, such as kinetic parameters (Km, Vmax) or isotopic enrichment ratios. Use tables to compare deuterium incorporation efficiency across experimental conditions .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions rigorously (e.g., molar ratios, temperature, pH). Provide detailed characterization data (e.g., ¹H/²H NMR, HRMS) in the methods section. Share synthetic protocols via open-access platforms to facilitate peer validation .
Q. Ethical and Methodological Rigor
Q. How can researchers address ethical concerns when using this compound in studies involving human-derived enzymes?
Properties
IUPAC Name |
2,2,2-trideuterioacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173680 | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19901-15-6 | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.